molecular formula C8H18Cl2N2 B2997371 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride CAS No. 865887-14-5

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride

Cat. No.: B2997371
CAS No.: 865887-14-5
M. Wt: 213.15
InChI Key: IWUXYDCAXVQVRL-UHFFFAOYSA-N
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Description

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl. It is a bicyclic amine that features a quinuclidine structure, which is a nitrogen-containing heterocycle. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride to yield the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted quinuclidine derivatives.

Scientific Research Applications

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to acetylcholine.

    Medicine: Investigated for its potential as a muscarinic receptor agonist or antagonist, which could have implications in treating neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The binding of the compound to the receptor induces conformational changes that either activate or inhibit downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: A structurally related compound with similar pharmacological properties.

    Tropane: Another bicyclic amine with significant biological activity.

    Piperidine: A six-membered nitrogen-containing ring with diverse applications.

Uniqueness

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride is unique due to its quinuclidine structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and synthesis, offering potential advantages in terms of selectivity and efficacy.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-5-8-6-10-3-1-7(8)2-4-10;;/h7-8H,1-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXYDCAXVQVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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